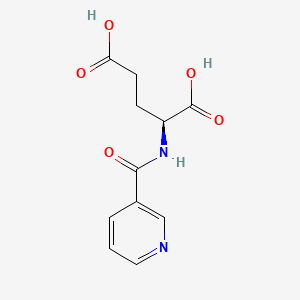

N-Nicotinoyl Glutamic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O5 |

|---|---|

Molecular Weight |

252.22 g/mol |

IUPAC Name |

(2S)-2-(pyridine-3-carbonylamino)pentanedioic acid |

InChI |

InChI=1S/C11H12N2O5/c14-9(15)4-3-8(11(17)18)13-10(16)7-2-1-5-12-6-7/h1-2,5-6,8H,3-4H2,(H,13,16)(H,14,15)(H,17,18)/t8-/m0/s1 |

InChI Key |

AVZPLYMIFGFBRM-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of N Nicotinoyl Glutamic Acid

Chemical Synthesis Pathways for N-Nicotinoyl Glutamic Acid

The fundamental approach to synthesizing this compound involves the formation of an amide bond between the carboxyl group of nicotinic acid (or an activated derivative) and the amino group of glutamic acid. Various chemical pathways have been developed to achieve this transformation efficiently.

Coupling Reactions with N-Protected L-Amino Acids

A prevalent method for synthesizing N-Nicotinoyl amino acid derivatives, including the glutamic acid variant, involves coupling nicotinic acid with the amino group of an N-protected amino acid. The use of protecting groups on the amino acid's N-terminus is crucial to prevent self-polymerization and ensure that the acylation occurs selectively at the desired amino group.

One effective approach utilizes coupling reagents to facilitate the amide bond formation. For instance, the synthesis of N-Boc-amino acid-(N'-nicotinoyl) hydrazides, including the derivative of glutamic acid, has been successfully achieved using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide (HATU) as a coupling agent. mdpi.com This reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a base such as triethylamine (Et₃N). mdpi.com The N-Boc (tert-butyloxycarbonyl) protecting group can later be removed under acidic conditions to yield the final product. mdpi.com

Solid-phase peptide synthesis (SPPS) offers another powerful technique. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where an N-Fmoc protected amino acid is anchored to a solid resin. clockss.org After deprotection of the Fmoc group, a solution containing nicotinic acid and coupling activators like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) is introduced to form the N-nicotinoyl derivative. clockss.org This method allows for the efficient synthesis and purification of nicotinoyl amino acids and small peptides. clockss.org

Intermediates in this compound Synthesis

The efficiency of the synthesis often relies on the use of activated intermediates derived from either the nicotinic acid or the glutamic acid moiety.

A common strategy involves the activation of nicotinic acid's carboxylic acid group. This can be achieved by converting it into a more reactive species, such as an acyl chloride. For example, nicotinic acid can be reacted with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form nicotinoyl chloride. researchgate.netmdpi.com This highly electrophilic intermediate readily reacts with the amino group of glutamic acid (or its ester) to form the desired amide bond. researchgate.net

Another key intermediate is nicotinic acid hydrazide, formed by the reaction of nicotinoyl chloride or a nicotinic acid ester with hydrazine hydrate. mdpi.comresearchgate.net This hydrazide can then be coupled with N-protected glutamic acid to form a hydrazide derivative, which is a stable precursor that can be used in further synthetic steps. mdpi.com

On the glutamic acid side, an analogous strategy can be employed where it is converted into a reactive intermediate. For instance, L-glutamic acid can be used to prepare acyl chlorides of N-protected derivatives, which can then react with a nucleophilic pyridine (B92270) species to form the target structure. scinito.aiekb.eg

Design and Synthesis of this compound Derivatives

The core structure of this compound serves as a scaffold for the design and synthesis of a wide array of derivatives. These modifications are often aimed at enhancing or modulating the molecule's biological properties for research purposes.

Strategic Modifications for Enhanced Biological Potential

Strategic modifications of the this compound structure are undertaken to improve its biological activity, stability, or target specificity. These modifications can involve altering the amino acid side chain, the pyridine ring, or by attaching other functional groups.

Amino Acid Modification : Replacing glutamic acid with other amino acids is a common strategy. For example, synthesizing nicotinoyl derivatives of leucine, histidine, and tyrosine has been shown to influence properties like DNA binding affinity. clockss.org The imidazole group of histidine and the phenol group of tyrosine, in particular, may enhance interactions with biological macromolecules. clockss.org

Peptide Elongation : The synthesis can be extended to create dipeptides or larger peptide chains attached to the nicotinoyl group, such as NA-Leu-His and NA-Tyr-Tyr. clockss.org These modifications can introduce specific secondary structures or recognition motifs.

Functional Group Introduction : Introducing different functional groups onto the pyridine ring or the amino acid side chain can systematically alter the molecule's electronic and steric properties. This is a key strategy in medicinal chemistry to optimize lead compounds. mdpi.com

Dimerization : Creating dimeric structures, where two N-Nicotinoyl amino acid units are linked together, is another approach to potentially enhance biological activity by increasing multivalency and altering binding characteristics. nih.gov

The following table summarizes derivatives synthesized via the Fmoc solid-phase method and their yields. clockss.org

| Derivative Name | Abbreviation | Overall Yield (%) |

| Nicotinoyl Leucine | NA-L-Leu | 82.0 |

| Nicotinoyl-L-Leucyl-L-Histidine | NA-L-Leu-L-His | 88.2 |

| Nicotinoyl-L-Tyrosyl-L-Tyrosine | NA-L-Tyr-L-Tyr | 88.0 |

Synthesis of Metallic Complexes of N-Nicotinoyl Amino Acid Derivatives for Research

N-Nicotinoyl amino acid derivatives, with their multiple potential coordination sites (the pyridine nitrogen, amide oxygen, and carboxylate oxygens), are excellent ligands for forming complexes with metal ions. The synthesis of these metallic complexes is of interest for exploring new biological activities and for applications in materials science.

The synthesis typically involves reacting the N-Nicotinoyl amino acid derivative with a metal salt, such as a chloride or acetate salt of copper (Cu), cadmium (Cd), cobalt (Co), nickel (Ni), or zinc (Zn), in an appropriate solvent. mdpi.comhacettepe.edu.tr The pH of the solution is often adjusted to deprotonate the carboxylic acid groups, facilitating coordination with the metal ion.

For example, Cu(II) and Cd(II) complexes of amino acid-(N'-nicotinoyl) hydrazides have been synthesized and evaluated for their antimicrobial properties. mdpi.com Similarly, Co(II), Ni(II), Cu(II), and Zn(II) complexes with mixed ligands of nicotinamide (B372718) and acetylsalicylate have been prepared and characterized. hacettepe.edu.tr The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. hacettepe.edu.trrdd.edu.iq Characterization of these complexes is performed using techniques like FT-IR spectroscopy, which can confirm coordination by observing shifts in the vibrational frequencies of the C=O, N-H, and carboxylate groups, and by identifying new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. hacettepe.edu.tr

The table below shows characteristic data for some synthesized metal complexes involving nicotinamide as a ligand. hacettepe.edu.tr

| Complex | Color | Yield (%) | Metal (%) Calculated | Metal (%) Found |

| [Co(asp)₂(nia)₂(H₂O)₂] | Pink | 71 | 8.21 | 8.16 |

| [Ni(asp)₂(nia)₂(H₂O)₂] | Green | 80 | 8.19 | 8.12 |

| [Cu(asp)₂(nia)₂(H₂O)₂] | Blue | 75 | 8.78 | 8.71 |

| [Zn(asp)₂(nia)₂(H₂O)₂] | White | 78 | 8.99 | 8.92 |

| (asp = acetylsalicylate, nia = nicotinamide) |

Advanced Synthetic Techniques in N-Nicotinoyl Amino Acid Chemistry

Beyond conventional solution-phase synthesis, advanced techniques are being applied to streamline the production of N-Nicotinoyl amino acids and their derivatives, offering improvements in efficiency, purity, and environmental impact.

Solid-Phase Peptide Synthesis (SPPS) : As mentioned, SPPS is a highly efficient method for the stepwise assembly of nicotinoyl-peptide conjugates. clockss.org Its key advantage is the simplification of the purification process, as excess reagents and byproducts are simply washed away from the resin-bound product after each step. clockss.org

Protecting-Group-Free Synthesis : Emerging research focuses on the direct amidation of unprotected amino acids. nih.gov This approach, often utilizing Lewis acid catalysts like those based on boron or titanium, avoids the multiple protection and deprotection steps required in traditional methods. nih.gov Such a strategy significantly shortens the synthetic sequence, reduces waste, and aligns with the principles of green chemistry. nih.gov While still a developing area, it holds promise for the future synthesis of N-Nicotinoyl amino acids. nih.gov

Enzymatic Synthesis : Biocatalysis offers a highly selective and environmentally friendly alternative to chemical synthesis. frontiersin.org While direct enzymatic synthesis of this compound is not yet established, enzymatic methods are being developed for the production of nicotinic acid itself from precursors like 3-cyanopyridine. frontiersin.orgnih.gov Future research may lead to the development of enzymes capable of directly catalyzing the amidation reaction between nicotinic acid and glutamic acid under mild, aqueous conditions.

Lack of Publicly Available Scientific Data Prevents In-Depth Analysis of this compound

Despite a comprehensive search of available scientific literature, there is a significant lack of specific data regarding the molecular mechanisms and biochemical interactions of the chemical compound this compound. As a result, it is not possible to provide a detailed, scientifically accurate article on its enzymatic interactions, receptor binding profile, and influence on cellular processes as requested.

The performed searches did not yield any specific studies detailing the influence of this compound on specific enzyme activities or its relationship with enzymes involved in glutamic acid metabolism, such as glutamate (B1630785) dehydrogenase, glutamine synthetase, or glutaminase.

Furthermore, no research could be found that investigated the binding of this compound to glutamate receptors (both ionotropic and metabotropic) or its influence on nicotinic acetylcholine (B1216132) receptors. Consequently, information regarding its potential signaling pathways and protein binding modulations remains unavailable in the public domain.

It is important to distinguish this compound from a similarly named compound, N-nicotinoyl-γ-aminobutyric acid (Picamilon). While research on Picamilon exists, its structure and biological activities are distinct from those of this compound, and therefore, data on Picamilon cannot be extrapolated to the compound .

The scientific community relies on published, peer-reviewed research to establish the biological and chemical properties of compounds. In the case of this compound, such research appears to be absent from major scientific databases and search engines. One study was identified that described the synthesis of a related compound, N-Boc-amino acid-(N`-nicotinoyl) hydrazide with a glutamic acid component, but this research focused on antimicrobial properties and did not provide any information relevant to the requested neurochemical and enzymatic interactions.

Without foundational research data, any attempt to describe the molecular and biochemical interactions of this compound would be purely speculative and would not meet the standards of scientific accuracy. Therefore, the detailed article as outlined in the user's request cannot be generated at this time. Further empirical research is required to elucidate the biochemical and pharmacological profile of this specific compound.

Molecular Mechanisms and Biochemical Interactions of N Nicotinoyl Glutamic Acid

Modulation of Cellular Signaling Cascades

The influence of N-Nicotinoyl Glutamic Acid on cellular function is largely mediated through its impact on fundamental signaling pathways, primarily stemming from its relationship with NAD+ and its phosphorylated form, NADP+.

This compound, by containing a nicotinic acid moiety, is implicated in the biosynthetic pathways of NAD+. Nicotinic acid is a well-established precursor for NAD+ synthesis via the Preiss-Handler pathway. In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (Npt). nih.gov Subsequently, NaMN is adenylated to form nicotinic acid adenine (B156593) dinucleotide (NaAD+), which is then amidated by NAD+ synthetase to produce the final NAD+ molecule. nih.gov

As a derivative, this compound can potentially enter this pathway following enzymatic cleavage to release nicotinic acid. The availability of NAD+ is critical, as it is not only a coenzyme for redox reactions but also a substrate for various signaling enzymes. nih.govmdpi.com These include:

Sirtuins: A class of NAD+-dependent deacetylases that regulate gene expression, metabolism, and aging. metwarebio.com

Poly(ADP-ribose) polymerases (PARPs): NAD+-consuming enzymes involved in DNA repair and genome stability. metwarebio.com

CD38: An enzyme that hydrolyzes NAD+ to regulate calcium signaling. nih.gov

Table 1: Key Enzymes in NAD+ Biosynthesis from Nicotinic Acid

| Enzyme | Function | Pathway Step |

| Nicotinate phosphoribosyltransferase (Npt) | Converts nicotinic acid to nicotinic acid mononucleotide (NaMN). | Initial step in the Preiss-Handler pathway. nih.gov |

| Nicotinate/Nicotinamide (B372718) Mononucleotide Adenylyltransferase (Nmnat) | Adenylates NaMN to form nicotinic acid adenine dinucleotide (NaAD+). | Intermediate step. nih.gov |

| NAD+ Synthetase | Converts NaAD+ to NAD+ in an ATP-dependent reaction. | Final step of the pathway. nih.gov |

The influence of NAD+ metabolism extends to a variety of other signaling cascades. Due to its nicotinoyl group, a structural relative of nicotine (B1678760), this compound may have interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). Stimulation of nAChRs, particularly the α4β2 and α7 subtypes, is known to activate downstream signaling pathways that are crucial for neuroprotection and modulation of inflammation. nih.govnih.gov

Key pathways linked to nAChR activation include:

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This is a major pro-survival pathway that is activated upon nAChR stimulation, contributing to neuroprotective effects against insults like glutamate (B1630785) neurotoxicity. nih.govnih.gov

Mitogen-activated protein kinase (MAPK) Pathways: These pathways are also involved in cellular responses following nAChR activation. nih.gov

By potentially influencing NAD+ pools, this compound can indirectly affect calcium (Ca2+) signaling. NAD+-dependent enzymes like CD38 and the NADP+-derived messenger NAADP are direct regulators of intracellular Ca2+ levels, a ubiquitous second messenger controlling a vast array of cellular processes. nih.govmdpi.com

Gene Expression and Transcriptional Regulation

This compound can influence gene expression through several mechanisms, primarily related to its role in NAD+ metabolism. NAD+ levels directly impact the activity of sirtuins, which are histone deacetylases that modify chromatin structure to regulate the transcription of genes. mdpi.com This process is a fundamental aspect of epigenetic regulation.

In certain organisms, the availability of niacin (nicotinic acid) acts as a signal to regulate the expression of genes involved in its own transport and conversion to NAD+. For instance, in Streptococcus pneumoniae, a transcriptional repressor known as NiaR controls the expression of genes like niaX (a niacin transporter) and nadC (quinolinate phosphoribosyltransferase) in response to niacin availability. nih.gov This suggests that derivatives like this compound could participate in feedback loops that modulate the expression of genes related to NAD+ biosynthesis.

The process of gene regulation involves transcription factors that bind to specific DNA sequences to activate or repress transcription. khanacademy.orgyoutube.com The activity of these factors and the accessibility of DNA for transcription are influenced by the metabolic state of the cell, including the levels of metabolites like NAD+. youtube.com

Role in Cellular Redox Homeostasis

Cellular redox homeostasis is the dynamic balance between the production of reactive oxygen species (ROS) and their removal by antioxidant systems. mdpi.com This balance is critical for preventing oxidative damage to cellular components like DNA, proteins, and lipids.

The primary antioxidant role of this compound is likely indirect, stemming from its contribution to the NAD(P)+/NAD(P)H pools. The reduced form, NADPH, is a critical cofactor for major antioxidant enzyme systems. mdpi.com

Key mechanisms include:

Glutathione (B108866) System: NADPH is essential for the enzyme glutathione reductase, which regenerates the reduced form of glutathione (GSH) from its oxidized state (GSSG). mdpi.com GSH is a major cellular antioxidant that directly scavenges ROS and is a cofactor for glutathione peroxidases. semanticscholar.org

Thioredoxin System: The thioredoxin system, another key antioxidant pathway, also relies on NADPH to maintain its reduced, active state. mdpi.com

By supporting the synthesis of NAD+ and subsequently NADP+, this compound helps maintain the supply of NADPH necessary for these defense systems to function. nih.gov Maintaining robust NADP+ and NADPH levels is vital for cell survival, particularly under conditions of oxidative stress. nih.gov Studies have shown that supplementation with NAD+ precursors can improve redox homeostasis, especially in conditions where antioxidant deficiencies exist. nih.gov

Table 2: Signaling Pathways Potentially Modulated by this compound

| Signaling Pathway | Link to this compound | Key Functions |

| NAD+/Sirtuin Pathway | As a potential NAD+ precursor, it can fuel sirtuin activity. | Gene silencing, metabolic regulation, DNA repair. mdpi.commetwarebio.com |

| PI3K/Akt Pathway | Potential interaction with nAChRs, which activate this cascade. | Cell survival, proliferation, neuroprotection. nih.govnih.gov |

| Calcium (Ca2+) Signaling | Indirectly via NAD+-consuming enzymes (CD38) and NADP+-derived messengers (NAADP). | Muscle contraction, neurotransmission, gene transcription. nih.gov |

| Redox Signaling | Supports NADPH production for antioxidant systems (e.g., Glutathione). | Defense against oxidative stress, maintenance of redox balance. mdpi.com |

Preclinical Research Findings: in Vitro Studies of N Nicotinoyl Glutamic Acid

Evaluation in Cell Culture Systems

No publicly available studies have reported the investigation of N-Nicotinoyl Glutamic Acid on specific cell lines.

There are no documented findings from cell-based assays that assess the biological activities of this compound.

Preclinical Research Findings: in Vivo Studies in Animal Models of N Nicotinoyl Glutamic Acid

Evaluation in Rodent Models

Experiments conducted on mice and rats have been central to elucidating the psychopharmacological activity of N-Nicotinoyl Glutamic Acid. nih.gov These studies have systematically assessed its influence on a range of neurological and cognitive functions, establishing a profile that distinguishes it from other psychoactive compounds.

Assessment of Central Nervous System Effects

In vivo studies in rodent models indicate that this compound exhibits a specific profile of activity within the central nervous system (CNS). Investigations in mice and rats have shown that the compound does not disrupt normal neurological function in several key areas. nih.gov Specifically, it was observed to have no significant impact on conditioned reflex activity or general orientation behavior. nih.gov Further assessments revealed an absence of anxiolytic or anticonvulsant properties. nih.gov Importantly, the administration of this compound did not lead to any disorders of movement coordination, suggesting it does not interfere with motor control pathways. nih.gov The compound is also characterized by low toxicity in these animal models. nih.gov

Table 1: Summary of Central Nervous System Effects in Rodent Models

| Parameter Assessed | Finding |

|---|---|

| Conditioned Reflex Activity | No disturbance observed. nih.gov |

| Orientation Behavior | No disturbance observed. nih.gov |

| Anxiolytic Activity | No significant anxiolytic effects noted. nih.gov |

| Anticonvulsant Properties | No anticonvulsant properties found. nih.gov |

| Movement Coordination | No disorders of coordination caused. nih.gov |

Investigations of Nootropic Effects

A primary focus of preclinical research has been the evaluation of the nootropic, or cognitive-enhancing, effects of this compound. Studies in rodents have demonstrated that the compound possesses pronounced antiamnestic and antihypoxic activities. nih.gov The antiamnestic effect refers to its ability to counteract memory deficits, while the antihypoxic effect indicates a capacity to protect the brain from the detrimental effects of low oxygen levels. nih.gov

When compared to other established nootropic agents in these studies, this compound was found to be superior in its antiamnestic and antihypoxic effects to Piracetam, Meclophenoxate, and Demanol Aceglumate. nih.gov Its performance in these parameters was considered not inferior to that of Aniracetam. nih.gov

Table 2: Comparative Nootropic Activity in Rodent Models

| Nootropic Agent | Antiamnestic & Antihypoxic Effect Comparison |

|---|---|

| This compound | Baseline |

| Piracetam | Inferior to this compound. nih.gov |

| Meclophenoxate | Inferior to this compound. nih.gov |

| Demanol Aceglumate | Inferior to this compound. nih.gov |

| Aniracetam | Not inferior to this compound. nih.gov |

Studies on Behavioral and Cognitive Parameters

The impact of this compound on behavioral and cognitive parameters has been explored through various animal testing paradigms. The most significant finding in this area is its pronounced antiamnestic effect, demonstrating a clear influence on cognitive processes related to memory. nih.gov Studies showed that the compound effectively mitigated induced amnesia in rodent models. nih.gov

Beyond memory, its effects on other behaviors were also characterized. As previously noted, it did not alter conditioned learning responses or orientation behavior, indicating a specific action on cognitive deficits rather than a general alteration of behavior. nih.gov The lack of anxiolytic activity further refines its behavioral profile, distinguishing it from compounds that may affect cognition through sedation or anxiety reduction. nih.gov

Modulation of Glutamate (B1630785) Neurotransmission in Animal Brains

The structure of this compound, a conjugate of nicotinic acid and glutamic acid, suggests a mechanism of action involving the modulation of glutamate neurotransmission. Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, crucial for synaptic plasticity, learning, and memory. wikipedia.org While direct studies on this compound's specific interaction with glutamate pathways are limited, its mechanism can be inferred from the actions of its components.

Impact on Specific Brain Regions and Neurotransmitter Systems

Based on its observed nootropic and antiamnestic effects, this compound is presumed to act on brain regions critical for cognition, such as the hippocampus, amygdala, and prefrontal cortex. nih.govnih.gov The nicotinic component of the molecule likely targets nAChRs, which are widely distributed throughout the brain. frontiersin.org The activation of these receptors by nicotine (B1678760) has been shown to increase the extracellular concentration of several key neurotransmitters. nih.gov

In animal models, nicotine administration elevates dopamine (B1211576) levels in the striatum, substantia nigra, and cortex; increases serotonin (B10506) in the cingulate and frontal cortex; and raises norepinephrine (B1679862) levels in the substantia nigra and cingulate cortex. nih.gov A crucial finding is that the nicotine-induced increase in dopamine is largely mediated by the release of glutamic acid, highlighting a significant interaction between the cholinergic and glutamatergic systems. nih.gov Given these relationships, this compound likely exerts its cognitive effects by modulating these interconnected neurotransmitter systems within brain circuits vital for memory and attention. nih.gov

Table 3: Potential Neurotransmitter Systems Modulated Based on Related Compound Research

| Neurotransmitter System | Potential Effect | Mediating Factor | Brain Regions Implicated |

|---|---|---|---|

| Glutamatergic | Increased Release | Nicotinic Receptor Activation | Prefrontal Cortex, Hippocampus. nih.govnih.gov |

| Dopaminergic | Increased Release | Glutamate Release | Striatum, Substantia Nigra, Cortex. nih.gov |

| Serotonergic | Increased Release | Nicotinic Receptor Activation | Cingulate Cortex, Frontal Cortex. nih.gov |

| Noradrenergic | Increased Release | Nicotinic Receptor Activation | Substantia Nigra, Cingulate Cortex. nih.gov |

Studies on Other Physiological Systems in Animal Models

Research on this compound has predominantly centered on its effects within the central nervous system. Information regarding its impact on other physiological systems is less extensive. However, studies on structurally related compounds provide some insight into the potential broader biological activities of nicotinoyl-amino acid conjugates.

For instance, research on N-nicotinoyl-gamma-aminobutyric acid (N-GABA), a conjugate of nicotinic acid and GABA, has explored its effects in a rat model of type 1 diabetes. These studies found that N-GABA exerted neuroprotective effects beyond the CNS, improving myelination processes and partially restoring morphometric parameters in the sciatic nerves, suggesting a role in preventing peripheral neuropathy. nih.gov This indicates that nicotinoyl conjugates may have therapeutic potential for physiological systems outside the brain.

Structure Activity Relationship Sar Studies for N Nicotinoyl Glutamic Acid and Its Analogs

Correlating Structural Features with Biological Activities

The biological activity of N-Nicotinoyl Glutamic Acid is intrinsically linked to its two primary components: the nicotinoyl (a derivative of nicotinic acid or vitamin B3) moiety and the glutamic acid moiety. Modifications to either of these parts, as well as the nature of the functional groups they contain, can dramatically alter the compound's interaction with biological targets.

The nicotinoyl group, a pyridine (B92270) ring with a carbonyl substituent at position 3, is a key determinant of the molecule's activity. Modifications to this part of the structure have been shown to significantly influence the biological outcomes in related compounds.

Research into nicotinic acid derivatives has demonstrated that alterations to the pyridine ring and its substituents can lead to varied pharmacological activities. For instance, the conversion of the carboxylic acid group of nicotinic acid into acylhydrazones and subsequently into 1,3,4-oxadiazoline derivatives can produce compounds with potent antimicrobial properties. nih.govmdpi.com The specific nature of the substituent on these new heterocyclic rings, such as a 5-nitrofuran group, was found to be critical for enhancing activity against certain bacterial strains. mdpi.com

Similarly, studies on other nicotinic acid analogs have shown that the functional group attached to the pyridine ring is crucial. In a series of 2-(1-adamantylthio)nicotinic acid derivatives, the compound with a carboxylic acid group exhibited more potent vasorelaxant effects compared to its amide or nitrile counterparts, highlighting the importance of this acidic function for that particular activity. mdpi.com For inhibitors of the enzyme PARP, a common structural feature among potent inhibitors derived from nicotinamide (B372718) is the presence of a carbamoyl (B1232498) group attached to an aromatic ring. researchgate.net These findings suggest that the carbonyl group of the nicotinoyl moiety in this compound is a primary site for interaction, and its modification can modulate biological activity.

Table 1: Impact of Nicotinoyl Moiety Modifications on Biological Activity of Analogous Compounds

| Compound Series | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Nicotinic Acid Derivatives | Conversion to acylhydrazones and 1,3,4-oxadiazolines | Generation of potent antimicrobial agents. | nih.govmdpi.com |

| 2-(1-adamantylthio)nicotinic acid analogs | Carboxylic acid vs. amide/nitrile | The carboxylic acid form showed the highest vasorelaxant potency. | mdpi.com |

| Nicotinamide-based PARP inhibitors | Presence of a carbamoyl group on an aromatic ring | Identified as a common feature for potent inhibition. | researchgate.net |

Glutamic acid is a chiral molecule, existing as L- and D-enantiomers, and possesses two carboxylic acid groups that can be derivatized. Both stereochemistry and derivatization are critical factors in determining the biological activity of this compound analogs.

Stereospecificity is a common feature of biological receptors and enzymes. L-Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, and its receptors often exhibit high stereospecificity. nih.gov For example, studies on glutamate (B1630785) receptor sites in the pineal gland have shown a clear preference for L-glutamate, which acts as a potent inhibitor of N-acetyltransferase, an enzyme involved in melatonin (B1676174) synthesis. nih.gov This strongly implies that the biological activity of this compound is likely dependent on the L-configuration of its glutamic acid component. The synthesis of various stereoisomers of related compounds, such as hydroxyglutamic acids, further underscores the importance of precise stereochemical control for achieving desired biological effects. beilstein-journals.org

Derivatization of the glutamic acid moiety, particularly its two carboxyl groups, is a key strategy for modifying the compound's properties. Esterification of the C-terminus can alter a molecule's polarity, solubility, and ability to cross cell membranes. In studies of amino acid analogs interacting with the SNAT2 transporter, ester derivatives of the C-terminus were found to maintain affinity, suggesting that for this specific target, a negative charge was not essential for binding. nih.gov This indicates that derivatizing the carboxyl groups of the glutamic acid portion of this compound could tailor its activity towards specific biological targets.

The specific functional groups within the this compound structure—namely the amide linkage, the two carboxyl groups, and the pyridine nitrogen—are crucial for its interactions with biological targets.

Carboxyl Groups : Glutamic acid is an acidic amino acid due to its two carboxyl groups. At physiological pH, these groups are typically deprotonated, carrying a negative charge. This charge is often vital for forming ionic bonds or strong hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in a receptor's binding pocket.

Amide Linkage : The amide bond that connects the nicotinoyl and glutamic acid moieties is a critical structural feature. The amide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). researchgate.net This dual capability allows for precise orientation and strong binding within a receptor site. Studies on other molecules containing amide linkages, such as benzamide (B126) derivatives, have confirmed that the amide group is often required for essential hydrogen-bonding interactions with key amino acid residues like Arginine. researchgate.net

Pyridine Nitrogen : The nitrogen atom in the pyridine ring of the nicotinoyl group can act as a hydrogen bond acceptor, further anchoring the molecule to its biological target.

Studies on amino acid analogs have also highlighted the importance of the alpha-amino group of the glutamic acid backbone, where the positive charge at the N-terminus and its ability to donate hydrogen bonds are often essential for recognition by transporters and receptors. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools for elucidating the SAR of molecules like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict the biological activity of novel analogs and provide insights into their mechanism of action at the molecular level.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By analyzing various physicochemical properties and structural descriptors, these models can predict the activity of untested compounds, thereby guiding the synthesis of more potent derivatives. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein receptor or enzyme. This method is invaluable for understanding the SAR of this compound by visualizing its interactions at the atomic level.

Docking studies on related nicotinoyl and glutamic acid-containing compounds have revealed key binding patterns. For instance, in a study of nicotinoylglycine derivatives targeting penicillin-binding protein 3, docking simulations identified crucial hydrogen bonds between the ligand and specific amino acid residues like Ser448, Glu623, and Gln524. nih.gov Similarly, docking of benzamide derivatives into the allosteric site of the glucokinase enzyme showed that an amide group was essential for hydrogen bonding with an Arginine residue (Arg63), while aromatic rings engaged in hydrophobic interactions. researchgate.net

For this compound, molecular docking can predict how the molecule fits into a target binding site. These simulations can identify:

Key Amino Acid Interactions : Pinpointing which residues in the receptor form hydrogen bonds, ionic bonds, or hydrophobic interactions with the ligand.

Binding Affinity : Estimating the strength of the interaction, often expressed as a binding energy or docking score.

Role of Functional Groups : Confirming the importance of the carboxyl groups, amide linkage, and pyridine nitrogen in the binding event.

Table 2: Summary of Molecular Docking Insights from Analogous Compounds

| Compound Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| Nicotinoylglycine Derivatives | Penicillin-binding protein 3 (PBP3) | Hydrogen bonds with Ser448, Glu623, and Gln524. | nih.gov |

| N-heteroaryl Benzamide Derivatives | Glucokinase (allosteric site) | Hydrogen bonding via amide group to Arg63; hydrophobic interactions. | researchgate.net |

| Umami Peptides | T1R1/T1R3 Receptor | Hydrogen bonding with key residues such as Thr149, Arg151, and Asp108. | researchgate.net |

These computational approaches provide a theoretical framework that complements experimental data, accelerating the drug discovery process by allowing for a more rational design of this compound analogs with improved therapeutic profiles.

Advanced Analytical and Computational Methodologies in N Nicotinoyl Glutamic Acid Research

Spectroscopic and Spectrometric Techniques for Characterization

Spectroscopic and spectrometric methods are indispensable for the structural confirmation and purity assessment of N-Nicotinoyl Glutamic Acid. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the protons on the nicotinoyl ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). Specifically, the proton adjacent to the nitrogen atom would likely be the most downfield. The protons of the glutamic acid moiety would be found in the aliphatic region. The α-proton, being adjacent to both the amide nitrogen and the carboxylic acid, would likely resonate around δ 4.0-4.5 ppm. The β and γ protons would appear further upfield, typically between δ 2.0 and 2.5 ppm. mdpi.comlibretexts.org The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

In ¹³C NMR, the carbonyl carbons of the carboxylic acid and amide groups would be the most downfield, typically in the range of δ 170-180 ppm. The carbons of the nicotinoyl ring would appear in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the glutamic acid residue would be observed at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Nicotinoyl H2 | 8.8 - 9.1 | Doublet |

| Nicotinoyl H4 | 8.2 - 8.5 | Doublet of doublets |

| Nicotinoyl H5 | 7.5 - 7.8 | Multiplet |

| Nicotinoyl H6 | 8.6 - 8.9 | Doublet |

| Glutamic Acid α-H | 4.0 - 4.5 | Multiplet |

| Glutamic Acid β-CH₂ | 2.0 - 2.5 | Multiplet |

| Glutamic Acid γ-CH₂ | 2.0 - 2.5 | Multiplet |

| Amide N-H | Variable | Broad Singlet |

This table is predictive and based on analogous structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Nicotinoyl C=O | 165 - 170 |

| Glutamic Acid α-COOH | 172 - 177 |

| Glutamic Acid γ-COOH | 175 - 180 |

| Nicotinoyl C2 | 150 - 155 |

| Nicotinoyl C3 | 125 - 130 |

| Nicotinoyl C4 | 135 - 140 |

| Nicotinoyl C5 | 123 - 128 |

| Nicotinoyl C6 | 148 - 153 |

| Glutamic Acid α-C | 50 - 55 |

| Glutamic Acid β-C | 25 - 30 |

| Glutamic Acid γ-C | 30 - 35 |

This table is predictive and based on analogous structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Based on data for nicotinic acid and related amide compounds, the following peaks can be anticipated. researchgate.netucalgary.ca

A broad absorption band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid groups, often overlapping with the N-H stretch of the amide bond around 3300 cm⁻¹. The C=O stretching vibrations would result in strong absorption bands. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) typically appears at a lower wavenumber, around 1640-1680 cm⁻¹. ucla.edu The C-N stretching of the amide and the aromatic C=C and C=N stretching of the nicotinoyl ring would be observed in the fingerprint region (below 1600 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Amide | N-H Stretch | ~3300 (medium) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong) |

| Amide | C=O Stretch (Amide I) | 1640 - 1680 (strong) |

| Amide | N-H Bend (Amide II) | 1510 - 1550 (medium) |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 (multiple bands) |

| Carboxylic Acid | C-O Stretch | 1200 - 1300 (medium) |

This table is predictive and based on analogous structures.

Mass Spectrometry

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the molecule, which aids in its structural confirmation. In electrospray ionization (ESI), this compound is expected to be readily ionized. The fragmentation of this compound would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the nicotinoyl moiety and the glutamic acid moiety. ncsu.edu A notable fragmentation pathway for peptides with N-terminal glutamic acid involves the loss of water, leading to cyclization. nih.govresearchgate.net A similar cyclization and subsequent fragmentation could be a characteristic feature in the mass spectrum of this compound. In-source cyclization to form a pyroglutamic acid derivative is a potential artifact that needs to be considered during analysis. nih.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for the analysis of amino acids and their derivatives. who.intmyfoodresearch.com

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable. mdpi.comresearchgate.net The molecule, being polar, would require an aqueous mobile phase, likely with an organic modifier such as acetonitrile (B52724) or methanol. The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase would be necessary to suppress the ionization of the carboxylic acid groups and ensure good peak shape. Detection could be achieved using a UV detector, as the nicotinoyl ring is chromophoric.

For quantitative analysis, a validated HPLC method with a suitable internal standard would be required. The development of such a method would involve optimization of the mobile phase composition, flow rate, and column temperature to achieve adequate separation and resolution. Derivatization with a fluorescent tag could be employed to enhance the sensitivity of detection, particularly for quantification in biological matrices. shimadzu.com

In Silico Modeling and Simulation

Computational approaches, including in silico modeling and simulation, are valuable tools in the study of this compound, providing insights into its potential biological activities and interactions with target proteins. nih.govresearcher.liferesearcher.life

In silico studies can predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of this compound. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. researchgate.net These studies can help in identifying potential therapeutic targets and in the rational design of new derivatives with improved activity.

Molecular Dynamics Simulations for Ligand-Receptor Binding

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its receptor at an atomic level. youtube.comacs.org These simulations can elucidate the conformational changes that occur upon ligand binding and provide a deeper understanding of the binding mechanism. nih.govrsc.org

In the context of this compound, MD simulations could be used to study its interaction with potential target receptors, such as glutamate (B1630785) receptors or nicotinic acetylcholine (B1216132) receptors. By simulating the behavior of the ligand-receptor complex over time, it is possible to identify key amino acid residues involved in the binding, calculate the binding free energy, and understand the stability of the complex. This information is invaluable for understanding the molecular basis of the compound's biological activity and for the design of more potent and selective ligands.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Animal Extrapolation

Physiologically Based Pharmacokinetic (PBPK) modeling represents a sophisticated computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) of a chemical compound. mdpi.com By integrating compound-specific data with physiological and anatomical parameters of a given species, PBPK models can simulate the concentration-time profile of a substance in various organs and tissues. mdpi.comfrontiersin.org This methodology is particularly valuable for extrapolating pharmacokinetic data across different species, a critical step in preclinical drug development and safety assessment. nih.govtandfonline.com

Due to a lack of specific published PBPK models for this compound, this section will outline the theoretical framework and methodological considerations for developing such a model for animal extrapolation. The principles described are based on established PBPK modeling practices and available pharmacokinetic data for its constituent molecules, nicotinic acid and glutamic acid.

Conceptual Model for this compound

A whole-body PBPK model for this compound would consist of multiple interconnected compartments representing major organs and tissues. nih.gov These compartments are linked by the arterial and venous blood flow, simulating the compound's circulation throughout the body. nih.gov Each tissue compartment is further defined by parameters such as volume, blood flow rate, and tissue:plasma partition coefficients. nih.gov

The development of a PBPK model for this compound would involve several key steps:

Model Structure Definition: This involves selecting the relevant tissues and organs to be included in the model based on the compound's expected disposition. A typical structure would include compartments for the gut, liver, kidneys, brain, muscle, fat, and a general compartment for the rest of the body.

Parameterization: This is the process of gathering the necessary data to populate the model. This includes physiological parameters for the animal species of interest and compound-specific physicochemical and biochemical data.

Model Simulation and Validation: Once parameterized, the model is used to simulate the pharmacokinetic profile of the compound. These simulations are then compared with experimental data from animal studies to validate the model's predictive accuracy. nih.gov

Model Parameterization

The predictive power of a PBPK model is highly dependent on the quality of its input parameters. These can be broadly categorized into physiological and compound-specific parameters.

Physiological Parameters

These parameters define the biological system of the animal species being modeled. They are generally obtained from the literature and include data on organ volumes, blood flow rates, and tissue composition. Allometric scaling is a common technique used to estimate these parameters across different species based on body weight. nih.govpatsnap.com

Table 1: Hypothetical Physiological Parameters for a PBPK Model in a Sprague-Dawley Rat (250g)

| Parameter | Value | Unit | Source |

| Body Weight | 0.25 | kg | Assumed |

| Cardiac Output | 0.2 | L/min/kg^0.75 | Literature-based |

| Organ Volumes | |||

| Liver | 3.5 | % Body Weight | Literature-based |

| Kidney | 0.7 | % Body Weight | Literature-based |

| Brain | 0.8 | % Body Weight | Literature-based |

| Fat | 7.0 | % Body Weight | Literature-based |

| Muscle | 40.0 | % Body Weight | Literature-based |

| Blood Flow Rates | |||

| Liver | 25.0 | % Cardiac Output | Literature-based |

| Kidney | 19.0 | % Cardiac Output | Literature-based |

| Brain | 2.0 | % Cardiac Output | Literature-based |

| Fat | 5.0 | % Cardiac Output | Literature-based |

| Muscle | 27.0 | % Cardiac Output | Literature-based |

Compound-Specific Parameters

These parameters are unique to this compound and would need to be determined experimentally or through in silico prediction methods.

Physicochemical Properties: These include molecular weight, pKa, and octanol:water partition coefficient (logP), which influence the compound's absorption and distribution.

Tissue:Plasma Partition Coefficients (Kp): These values describe how the compound distributes between tissues and plasma at a steady state. They can be determined experimentally or predicted using quantitative structure-property relationship (QSPR) models.

Metabolic Parameters: Since this compound is a conjugate of nicotinic acid and glutamic acid, its metabolism would likely involve hydrolysis back to these parent compounds. The liver is expected to be the primary site of metabolism. nih.gov Key metabolic parameters would include the Michaelis-Menten constants (Vmax and Km) for the relevant enzymes.

Absorption and Permeability: For oral administration, parameters such as the intestinal absorption rate constant (ka) and permeability would be crucial. The absorption of nicotinic acid and glutamic acid can be influenced by specific transporters in the gut. inchem.org

Renal Clearance: The rate of excretion of the parent compound and its metabolites via the kidneys would need to be quantified.

Table 2: Illustrative Compound-Specific Parameters for a Hypothetical this compound PBPK Model

| Parameter | Hypothetical Value | Unit | Method of Determination |

| Molecular Weight | 280.24 | g/mol | Calculation |

| logP | -1.5 | - | In silico prediction |

| Vmax (Liver) | 50 | nmol/min/mg protein | In vitro metabolism study |

| Km (Liver) | 100 | µM | In vitro metabolism study |

| Fraction Unbound in Plasma (fu) | 0.8 | - | In vitro protein binding assay |

| Intestinal Absorption Rate (ka) | 0.5 | 1/hr | In situ intestinal perfusion |

| Renal Clearance | 0.1 | L/hr/kg | In vivo pharmacokinetic study |

Animal Extrapolation

One of the key strengths of PBPK modeling is its ability to facilitate interspecies extrapolation. tandfonline.com Once a PBPK model is developed and validated in one animal species (e.g., rat), it can be scaled to another species (e.g., dog, monkey, or human) by replacing the species-specific physiological parameters. nih.gov

The process of extrapolation involves:

Developing a validated PBPK model in a preclinical species (e.g., rat) using experimental pharmacokinetic data.

Replacing the rat-specific physiological parameters (organ volumes, blood flows, etc.) with those of the target species.

Scaling of biochemical parameters such as metabolic clearance may be necessary, often using allometric principles or in vitro data from the target species' tissues.

Simulating the pharmacokinetic profile in the target species to predict plasma and tissue concentration-time curves.

This approach allows for the prediction of human pharmacokinetics from preclinical data, which is invaluable for first-in-human dose selection and for assessing potential risks. mdpi.com

Detailed Research Findings from Related Compounds

While direct PBPK research on this compound is not available, studies on its components provide valuable insights.

Nicotinic Acid: Pharmacokinetic studies in rats have shown that nicotinic acid is metabolized to nicotinuric acid and N-methylnicotinamide. nih.gov In cattle, nicotinamide (B372718) has been observed to be more rapidly absorbed from the rumen than nicotinic acid. nih.gov

Glutamic Acid: The metabolism of glutamic acid is complex, with significant first-pass metabolism in the gut and liver. inchem.org In ruminants, dietary glutamic acid undergoes little catabolism by ruminal microbes due to a lack of necessary transporters. mdpi.com Pharmacokinetic studies in beagles have shown that orally administered glutamine is rapidly absorbed. frontiersin.org

These findings suggest that a PBPK model for this compound would need to account for potential hydrolysis in the gastrointestinal tract and first-pass metabolism in the gut wall and liver. The differential absorption characteristics of nicotinic acid and glutamic acid would also be an important consideration.

Future Directions and Emerging Research Avenues for N Nicotinoyl Glutamic Acid

Elucidating Novel Biological Targets and Pathways

The identification of specific molecular targets is a cornerstone of modern drug discovery. For N-Nicotinoyl Glutamic Acid, moving beyond broad physiological observations to pinpoint its precise molecular interactions is a critical next step.

Initial studies on related N-nicotinoyl-amino acid hydrazide derivatives have shown antimicrobial activity. researchgate.netmdpi.com This suggests that one avenue of exploration could be the investigation of specific microbial enzymes or structural proteins that are inhibited by this compound.

Furthermore, given its constituent parts, nicotinic acid and glutamic acid, there is a strong rationale for investigating targets related to their known biological roles. Glutamic acid is the primary excitatory neurotransmitter in the central nervous system (CNS), acting on ionotropic and metabotropic glutamate (B1630785) receptors. tmc.edu Nicotinic acid and its amide form, nicotinamide (B372718), are precursors to the essential coenzymes NAD and NADP, which are involved in numerous cellular metabolic pathways. mdpi.com

Future research should, therefore, focus on:

Receptor Binding Assays: Comprehensive screening against a panel of CNS receptors, including glutamate, GABA, and nicotinic acetylcholine (B1216132) receptors, to identify any direct interactions. nih.govmdpi.combioworld.com

Enzyme Inhibition Assays: Evaluating the effect of this compound on key enzymes in metabolic and signaling pathways, such as those involved in NAD synthesis or glutamate metabolism.

Proteomics and Metabolomics Studies: Utilizing "omics" technologies to observe global changes in protein expression and metabolite levels in cells or tissues treated with this compound. This can provide unbiased clues to its mechanism of action and affected pathways.

Exploration of this compound in Broader Biological Contexts

Expanding the scope of investigation beyond preliminary findings is crucial to uncovering the full therapeutic potential of this compound. The known physiological roles of its parent molecules suggest several promising areas for future research.

The neuroprotective effects of related compounds, such as N-nicotinoyl-gamma-aminobutyric acid (N-GABA), in models of diabetic neuropathy, point towards a potential role for this compound in neurological disorders. nih.govresearchgate.netscilit.com Research in this area could involve:

Neurodegenerative Disease Models: Investigating the efficacy of this compound in preclinical models of diseases such as Parkinson's or Alzheimer's disease, where both metabolic and neurotransmitter dysregulation are implicated.

Ischemia and Stroke Models: Assessing the potential of the compound to protect neurons from damage caused by lack of oxygen and glucose, a common feature of stroke.

Given the role of nicotinic acid in metabolism and the importance of glutamine (derived from glutamate) in cancer cell metabolism, another important context to explore is oncology. nih.gov Studies could be designed to:

Assess Anti-proliferative Effects: Screening this compound against various cancer cell lines to determine if it has cytotoxic or cytostatic effects.

Investigate Metabolic Reprogramming: Examining whether the compound can interfere with the altered metabolic pathways that are a hallmark of many cancers.

Advanced Computational and Experimental Integration for Drug Discovery

The synergy between computational and experimental approaches has revolutionized drug discovery, enabling a more rational and efficient path from lead compound to clinical candidate. For this compound, this integrated approach will be vital for its future development.

Computational approaches can be employed to:

Molecular Docking: Predict the binding modes of this compound with potential protein targets identified through experimental screening. mdpi.com This can provide insights into the structural basis of its activity and guide the design of more potent derivatives.

Virtual Screening: Use the structure of this compound as a template to search large virtual libraries for other molecules with similar properties that may have enhanced activity. nih.gov

ADMET Prediction: Computationally model the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to anticipate its behavior in a biological system and identify potential liabilities early in the drug discovery process. mdpi.com

Experimental integration would then involve:

Synthesis of Analogs: Based on computational predictions, synthesize new derivatives of this compound with modified structures to improve potency, selectivity, or pharmacokinetic properties. wayne.edu

High-Throughput Screening (HTS): Experimentally test the computationally identified virtual screening hits and newly synthesized analogs in high-throughput biological assays to validate the computational predictions.

Structural Biology: Determine the three-dimensional structure of this compound in complex with its biological target(s) using techniques like X-ray crystallography or cryo-electron microscopy. This provides definitive proof of the binding mode and offers a detailed blueprint for further structure-based drug design.

By systematically elucidating its biological targets, exploring its effects in diverse disease contexts, and leveraging the power of integrated computational and experimental methods, the scientific community can unlock the full therapeutic potential of this compound.

Q & A

Q. What are the optimal synthetic routes for producing N-Nicotinoyl Glutamic Acid, and how do reaction conditions influence yield?

this compound can be synthesized via Schotten-Baumann acylation , where glutamic acid derivatives react with nicotinoyl chloride under alkaline conditions. Key parameters include:

- pH control : Maintain a pH >10 to deprotonate the amino group of glutamic acid, ensuring efficient nucleophilic attack on the nicotinoyl chloride .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Temperature : Moderate temperatures (20–25°C) prevent side reactions like hydrolysis of the acyl chloride.

Yield optimization requires monitoring by HPLC (e.g., C18 columns with UV detection at 260 nm) to quantify unreacted starting materials and byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm acylation by identifying shifts in the glutamic acid α-amino proton (δ 8.2–8.5 ppm) and nicotinoyl carbonyl carbon (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates molecular weight (expected [M+H]+: ~297.1 Da for C11H12N2O6) .

- Chiral HPLC : Distinguishes stereoisomers using chiral stationary phases (e.g., amylose-based columns) to confirm enantiopurity, critical for biological studies .

Q. How can researchers mitigate interference from byproducts during this compound purification?

- Ion-exchange chromatography : Exploit the compound’s carboxylate groups for binding to anion-exchange resins (e.g., Q Sepharose), separating it from neutral byproducts .

- Crystallization : Optimize solvent mixtures (e.g., water:ethanol gradients) to exploit differential solubility of the target vs. acetylated or hydrolyzed byproducts .

Advanced Research Questions

Q. How does this compound influence immune responses in preclinical models, and what experimental designs validate its adjuvant properties?

- Mechanistic studies : Use murine models to assess dendritic cell (DC) activation via flow cytometry (CD86/CD80 markers) and cytokine profiling (ELISA for IL-6, TNF-α). Co-administer with antigens (e.g., ovalbumin) to evaluate antigen-specific T-cell proliferation (CFSE dilution assay) .

- Dose optimization : Test escalating doses (50–400 µg) in BALB/c mice to balance adjuvant efficacy (IgG2a/IgG1 ratios) and toxicity (body weight monitoring) .

Q. How can contradictory data on the compound’s bioactivity be resolved?

Q. What strategies enhance the metabolic stability of this compound in vivo?

- Prodrug design : Introduce ester moieties (e.g., methyl esters) at carboxylate groups to reduce renal clearance. Validate stability in serum (incubate with 10% FBS, monitor degradation via LC-MS) .

- Nanocarrier encapsulation : Use γ-polyglutamic acid nanoparticles to prolong half-life. Assess pharmacokinetics (Cmax, AUC) in Sprague-Dawley rats .

Q. How does the compound interact with nicotinic acetylcholine receptors (nAChRs), and what experimental models clarify its neuroactivity?

- Patch-clamp electrophysiology : Test α7 nAChR activation in transfected HEK293 cells. Pre-treat with antagonists (e.g., methyllycaconitine) to confirm receptor specificity .

- Molecular docking : Simulate binding poses (AutoDock Vina) using the crystal structure of human α7 nAChR (PDB: 7KOX). Correlate with in vitro Ca2+ flux assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.